molecular formula C22H27ClN4O3 B2708733 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922013-79-4

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2708733
CAS No.: 922013-79-4
M. Wt: 430.93
InChI Key: RJZPQOGNSOCCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, with CAS number 922013-79-4, is a synthetic compound that has garnered attention for its potential biological activities. The following sections will delve into its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of the compound is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3}, with a molecular weight of 430.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a dimethylamino-indolinyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC22H27ClN4O3
Molecular Weight430.9 g/mol
CAS Number922013-79-4

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The compound has been shown to interact with various receptors, including those related to neurotransmitter systems, which could influence neurological functions.
  • Antioxidant Properties : Some studies propose that it exhibits antioxidant activity, helping to mitigate oxidative stress in cells.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may protect neuronal cells from damage induced by neurotoxic substances, possibly through its antioxidant properties and receptor interactions.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
    • Methodology : MTT assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
  • Neuroprotection Study :
    • Objective : To investigate the protective effects against oxidative stress in neuronal cultures.
    • Methodology : Neuronal cells were exposed to hydrogen peroxide with and without pre-treatment of the compound.
    • Findings : Pre-treatment significantly reduced cell death and increased the levels of antioxidant enzymes compared to controls.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-26(2)19(14-5-7-18-15(11-14)9-10-27(18)3)13-24-21(28)22(29)25-17-12-16(23)6-8-20(17)30-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZPQOGNSOCCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.